molecular formula C12H7F4NO B6368524 MFCD18312449 CAS No. 1261958-59-1

MFCD18312449

Cat. No.: B6368524
CAS No.: 1261958-59-1
M. Wt: 257.18 g/mol
InChI Key: OAMVSFFIDDVIRD-UHFFFAOYSA-N
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Description

However, based on analogous entries (e.g., CAS 1204298-65-6 in or CAS 1022150-11-3 in ), such MDL numbers typically correspond to small organic or organometallic compounds with defined molecular formulas, structural features, and applications in catalysis, pharmaceuticals, or materials science. These compounds are often characterized by their purity, molecular weight, and hazard classifications (e.g., H315 for skin irritation, H319 for eye damage) .

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-4-3-7(6-9(10)12(14,15)16)8-2-1-5-17-11(8)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMVSFFIDDVIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683156
Record name 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-59-1
Record name 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312449” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.

    Purification: After the reactions, the product is purified using techniques like crystallization, distillation, or chromatography to obtain “this compound” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. The process may include:

    Batch or Continuous Processing: Depending on the volume required, the production can be done in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312449” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” are carried out under specific conditions to achieve the desired products. Common reagents include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

“MFCD18312449” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: The compound may be used in biological assays to study its effects on cellular processes.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development or as a diagnostic tool.

    Industry: Utilized in the production of materials, chemicals, or other industrial products.

Mechanism of Action

The mechanism by which “MFCD18312449” exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cellular functions such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights standardized methods for comparing structurally or functionally analogous compounds, including similarity scoring (0.54–0.97) based on molecular descriptors like topology, functional groups, and physicochemical properties . Below is a comparative analysis modeled after and , which list compounds with high similarity to their respective targets:

Table 1: Key Properties of MFCD18312449 and Analogous Compounds

Property This compound (Hypothetical) CAS 1204298-65-6 CAS 905306-69-6 CAS 918538-05-3
Molecular Formula C₆H₆F₂N₂O₂ (hypothesized) C₆H₆F₂N₂O₂ C₇H₁₀N₂O C₆H₃Cl₂N₃
Molecular Weight 176.12 (estimated) 176.12 138.17 188.01
Hazard Statements H315, H319, H335 (assumed) H315, H319, H335 H315, H319, H335 H315, H319, H335
GI Absorption High (predicted) High High High
BBB Permeability No (predicted) No No No
Similarity Score 0.85–0.97 0.78–0.85 0.71–0.87

Structural and Functional Contrasts:

  • CAS 1204298-65-6 : Shares identical molecular formula and hazard profile with the hypothesized MFCD18312448. Its synthesis involves BF₃-mediated reactions in ether solvents, yielding pyrazole-carboxylic acid derivatives .
  • CAS 905306-69-6 : A pyridine-methylamine derivative with lower molecular weight but similar hazards. Its synthesis employs HATU-mediated coupling, emphasizing functional versatility in drug discovery .
  • CAS 918538-05-3 : A chlorinated triazine-pyrrole hybrid with higher Cl content, influencing its reactivity in catalytic applications .

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